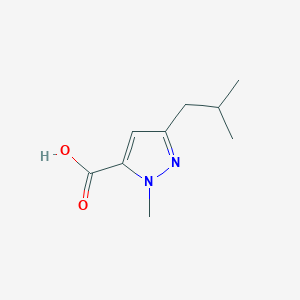

3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPEHCXMGHUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390193 | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769132-77-6 | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769132-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopic techniques. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their laboratory work.

Molecular Structure

Chemical Name: this compound CAS Number: 769132-77-6[1] Molecular Formula: C₉H₁₄N₂O₂[1] Molecular Weight: 182.22 g/mol [1]

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds found in the literature and established spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~6.8 | Singlet | 1H | H-4 (pyrazole ring) |

| ~4.0 | Singlet | 3H | N-CH₃ |

| ~2.6 | Doublet | 2H | -CH₂- (isobutyl) |

| ~2.0 | Multiplet | 1H | -CH- (isobutyl) |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (carboxylic acid) |

| ~150-155 | C-3 (pyrazole ring) |

| ~140-145 | C-5 (pyrazole ring) |

| ~110-115 | C-4 (pyrazole ring) |

| ~38-42 | N-CH₃ |

| ~35-40 | -CH₂- (isobutyl) |

| ~28-32 | -CH- (isobutyl) |

| ~20-25 | -CH(CH₃)₂ (isobutyl) |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[2][3] |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[3] |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |

| ~900-1000 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 167 | [M - CH₃]⁺ |

| 137 | [M - COOH]⁺ |

| 125 | [M - C₄H₉]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

A generalized workflow for compound characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the physicochemical properties of this specific molecule is fundamental for its potential application in pharmaceutical development, including formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows for property determination.

Core Physicochemical Properties

A thorough literature search has been conducted to collate the physicochemical data for this compound. The available quantitative data is summarized in the tables below. It is important to note that experimental data for several key parameters were not publicly available at the time of this review. In such cases, the data is marked as "Not Available."

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 769132-77-6 | [1] |

| pKa | Not Available | - |

| LogP | Not Available | - |

| ¹³C NMR (CDCl₃, δ, ppm) | 163.45, 150.95, 132.64, 111.34, 39.08, 36.74, 28.86, 22.30 | [2] |

| High-Resolution Mass Spectrometry (HR-MS, ESI) | m/z = 183.11248 (M+H)⁺ | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for its replication and further study. The following protocols are based on a documented synthesis.

Synthesis of this compound

The synthesis of the title compound involves a multi-step process, beginning with the condensation of 4-methyl-pentan-2-one and diethyl oxalate.

Step 1: Synthesis of an intermediate diketone

-

Dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.

-

Sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) to the solution while maintaining the temperature at -20°C.

-

Stir the resulting mixture for 1 hour at 0°C, followed by overnight stirring at ambient temperature.

-

Concentrate the reaction mixture under vacuum.

-

To the residue, add diluted hydrochloric acid (2 mol/L, 120 mL).

-

Extract the mixture with dichloromethane (3 x 120 mL) to yield the intermediate diketone.

This generalized initial step is a common method for forming the precursor needed for pyrazole synthesis.

Step 2: Cyclization to form the pyrazole ring A subsequent cyclization reaction with a hydrazine derivative is required to form the pyrazole ring. The specific details for the synthesis of the title compound from this intermediate were not fully detailed in the provided search results.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small sample of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra to identify characteristic chemical shifts and coupling constants to confirm the molecular structure.

High-Resolution Mass Spectrometry (HR-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the high-resolution mass spectrum to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Logical Workflows and Diagrams

To facilitate a clear understanding of the experimental and logical processes involved in characterizing a novel compound like this compound, the following diagrams are provided.

References

A Technical Guide to the Crystal Structure Analysis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. While, to date, the specific crystal structure of this compound is not publicly available, this document outlines the established experimental and computational protocols that would be employed for its determination. The guide covers synthesis and crystallization, single-crystal X-ray diffraction, structure solution and refinement, and data analysis. Detailed experimental protocols and representative data tables are provided to illustrate the expected outcomes of such an analysis. Furthermore, a workflow diagram is included to visually represent the process of crystal structure determination. This document serves as a valuable resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development who are interested in the structural elucidation of pyrazole derivatives.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The specific compound, this compound, is a substituted pyrazole with potential applications in drug discovery and development. Understanding the three-dimensional arrangement of atoms in its crystalline state is crucial for elucidating structure-activity relationships, optimizing lead compounds, and predicting physicochemical properties such as solubility and stability.

This guide details the theoretical framework and practical steps for the crystal structure analysis of this compound, from material synthesis to the final structural refinement and data presentation.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to this compound would involve the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by appropriate functional group manipulations.

Synthesis of this compound:

A common method for synthesizing pyrazole rings is the reaction of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a potential starting material would be an isobutyl-substituted β-ketoester. This would be reacted with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Crystallization:

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection:

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal lattice.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to phase the structure factors.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various metrics, including the R-factor.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters. Although the specific data for this compound is not available, the following tables illustrate the expected format and content based on analyses of similar pyrazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters (Hypothetical)

| Parameter | Value |

| Empirical formula | C₉H₁₄N₂O₂ |

| Formula weight | 182.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å, β = 105.2(1)° |

| Volume | 990(3) ų |

| Z | 4 |

| Density (calculated) | 1.222 Mg/m³ |

| Absorption coefficient | 0.088 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2200 [R(int) = 0.03] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2200 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.055, wR2 = 0.120 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.37(1) | N2-N1-C5 | 108.0(1) |

| N1-C5 | 1.34(1) | N1-N2-C3 | 110.0(1) |

| N2-C3 | 1.35(1) | N2-C3-C4 | 106.0(1) |

| C3-C4 | 1.40(1) | C3-C4-C5 | 107.0(1) |

| C4-C5 | 1.38(1) | C4-C5-N1 | 109.0(1) |

| C5-C6 | 1.48(1) | O1-C6-O2 | 123.0(1) |

| C6-O1 | 1.25(1) | O1-C6-C5 | 120.0(1) |

| C6-O2 | 1.30(1) | O2-C6-C5 | 117.0(1) |

Mandatory Visualization

A clear workflow is essential for understanding the process of crystal structure determination. The following diagram, generated using Graphviz, illustrates the key stages.

Caption: Workflow for Crystal Structure Analysis.

As no specific biological data or signaling pathways for this compound have been reported, a diagram for signaling pathways cannot be provided at this time.

Conclusion

The crystal structure analysis of this compound, while not yet publicly documented, can be systematically approached using well-established methodologies. This guide provides a comprehensive roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. The provided templates for data presentation and the workflow diagram offer a clear framework for the execution and reporting of such an analysis. The structural information ultimately obtained would be invaluable for advancing the understanding and potential applications of this and related pyrazole compounds in various scientific disciplines.

A Deep Dive into Pyrazole Carboxylic Acid Derivatives: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the rational design and analysis of these promising therapeutic agents. We delve into the application of Density Functional Theory (DFT) for elucidating molecular structures and electronic properties, molecular docking for predicting binding interactions with biological targets, Quantitative Structure-Activity Relationship (QSAR) for modeling and predicting biological activity, and pharmacophore modeling for identifying essential structural features for activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these computational tools, complete with detailed protocols, quantitative data summaries, and visual workflows to facilitate their application in the discovery and development of novel pyrazole-based therapeutics.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[2][3] The incorporation of a carboxylic acid moiety further enhances the drug-like properties of these molecules, providing a key interaction point for biological targets. The development of potent and selective pyrazole carboxylic acid derivatives is greatly accelerated by the use of computational chemistry techniques. These in silico methods offer a cost-effective and time-efficient approach to predict molecular properties, understand mechanisms of action, and guide the synthesis of new and more effective drug candidates.

This whitepaper will explore the core computational techniques that have proven invaluable in the study of pyrazole carboxylic acid derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to determine optimized molecular geometries, electronic properties, and spectroscopic features of pyrazole carboxylic acid derivatives.

Methodology

A common approach for DFT calculations on pyrazole carboxylic acid derivatives involves the following steps:

-

Structure Drawing and Initial Optimization: The 2D structure of the pyrazole carboxylic acid derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a molecular mechanics force field.

-

DFT Calculation Setup: The geometry is then fully optimized using a DFT method. A popular choice is the B3LYP functional combined with a basis set such as 6-31G* or 6-311++G(d,p).[4][5][6] The selection of the functional and basis set is crucial for obtaining accurate results.

-

Property Calculation: Following geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Workflow for DFT Calculations

Tabulated DFT Data

The following table summarizes key electronic properties calculated for a selection of pyrazole carboxylic acid derivatives from various studies.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.21 | -1.13 | 6.08 | 3.45 | [4] |

| Pyrazole-carboxamide derivative 1 | B3LYP/6-31G | -5.44 | -1.21 | 4.23 | - | [5][6] |

| Pyrazole-carboxamide derivative 2 | B3LYP/6-31G | -5.56 | -1.24 | 4.32 | - | [5][6] |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.54 | -2.09 | 4.45 | - | [7] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. It is instrumental in understanding the binding mode of pyrazole carboxylic acid derivatives to their biological targets and in virtual screening of compound libraries.

Methodology

A typical molecular docking protocol involves:

-

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens and charges are added. The 3D structure of the pyrazole carboxylic acid derivative (ligand) is prepared, often by energy minimization.

-

Binding Site Identification: The active site of the protein is defined. This can be done based on the location of a co-crystallized ligand or by using pocket prediction algorithms.

-

Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site.[8][9] The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The docking scores are used to rank the compounds.

Workflow for Molecular Docking

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 9. researchgate.net [researchgate.net]

The Versatile Chemistry of Pyrazole-5-Carboxylic Acid: A Technical Guide for Drug Discovery

The pyrazole-5-carboxylic acid moiety is a cornerstone in modern medicinal chemistry, serving as a critical building block in a wide array of pharmacologically active compounds.[1][2] Its prevalence in numerous approved drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil, underscores its importance.[3] This guide provides an in-depth exploration of the chemical reactivity of this scaffold, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing its full potential.

Core Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the 5-position of the pyrazole ring is the primary site of reactivity, offering a versatile handle for a variety of chemical transformations. These reactions are fundamental for creating diverse libraries of compounds for drug screening and lead optimization.

Esterification

Esterification is a common transformation used to modify the pharmacokinetic properties of a lead compound, such as solubility and cell permeability. The reaction typically involves treating the pyrazole-5-carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 1: Representative Esterification Reactions

| Starting Material | Alcohol | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |

| Pyrazole-3-carboxylic acid | Ethanol | Not specified | Not specified | Not specified | Not specified | [1] |

| 1-Alkyl-pyrazole-5-carboxylic acid | Various alcohols | Not specified | Alcohol | Not specified | Not specified | [4] |

| 5-Acetyl-1H-pyrazole-3-carboxylic acid | Ethanol | Mg(OH)₂ | EtOH/H₂O | Reflux, 14h | Not specified | [5] |

Experimental Protocol: General Esterification

A general procedure for the synthesis of pyrazole-5-carboxylates involves the reaction of the corresponding pyrazole-5-carboxylic acid with an alcohol. For instance, ethyl 1-alkyl-pyrazole-5-carboxylates can be prepared by reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in a suitable solvent.[4] Another approach involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[6]

Amidation

Amidation is arguably one of the most crucial reactions for this moiety, as the resulting amide bond is a key structural feature in many bioactive molecules. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Direct coupling methods using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely employed.

Table 2: Amidation Reaction Examples

| Starting Material | Amine | Coupling Reagents/Method | Solvent | Conditions | Yield (%) | Reference |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | N/A | Not specified | Not specified | Not specified | [7] |

| 5-Bromothiophene carboxylic acid | 3-methyl-1-phenyl pyrazol-5-amine | DMAP | DCM | 0 °C | 68% | [8] |

| Pyrazole-3-carboxylic acid derivatives | Various anilides | N/A | Xylene | Reflux, 10h | 65-69% | [9] |

| 5-Acetylpyrazole-3-carboxylic acid | Primary amine 3 | T3P, DIPEA or HOBt, EDC | Not specified | Not specified | Not specified | [5] |

Experimental Protocol: Synthesis of Pyrazole-5-Carboxamides via Acid Chloride

-

Acid Chloride Formation: Suspend the pyrazole-5-carboxylic acid (1 equivalent) in a suitable solvent like toluene. Add a catalytic amount of dimethylformamide (DMF). Carefully add thionyl chloride (SOCl₂) (5 equivalents) to the mixture under cooling. Heat the reaction mixture to reflux for 4 hours. After cooling, the excess SOCl₂ can be removed under reduced pressure.[5][9]

-

Amidation: Dissolve the resulting crude acid chloride in an appropriate solvent such as dichloromethane (DCM). Add the desired amine (1 equivalent) and a base like 4-dimethylaminopyridine (DMAP) (1.7 equivalents). Stir the reaction at 0°C to room temperature until completion, monitored by TLC.[8]

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.[8]

Decarboxylation

Decarboxylation, the removal of the carboxylic acid group, can be a crucial step to access pyrazoles with a hydrogen at the 5-position. This reaction is often challenging but can be achieved under specific conditions, including thermal methods, or catalysis with metals like copper.

Table 3: Decarboxylation Conditions

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Arylpyrazole-4-carboxylic acid ester | 1. NaOH (aq) 2. H₂SO₄ | DMA | 150 | 76 | [10] |

| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Acidic (e.g., H₂SO₄) | Water | 80-190 | Not specified | [11] |

| 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid | Basic (e.g., NaOH) | Water | 80-120 | Not specified | [11] |

| 3,5-Pyrazole-dicarboxylic acid | Cu(II) | Pyridine-water | Not specified | Not specified | [12] |

Experimental Protocol: Decarboxylation under Basic/Acidic Conditions

-

A mixture of ethyl 1-methyl-5-arylpyrazole-4-carboxylate (1 equivalent) and 2 N aqueous NaOH (4 equivalents) in dimethylacetamide (DMA) is stirred at 100°C for 1 hour to facilitate hydrolysis of the ester.[10]

-

After cooling, the mixture is acidified with H₂SO₄ (10 equivalents).[10]

-

The reaction is then heated to 150°C for 10 hours to effect decarboxylation.[10]

-

The mixture is basified with 2 N aqueous NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the decarboxylated product.[10]

Reactivity Involving the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group.

Cyclization Reactions

The pyrazole carboxylic acid moiety is an excellent precursor for the synthesis of fused heterocyclic systems.[13] For example, the acid can be converted to an acid hydrazide, which can then undergo cyclization with various reagents to form pyrazolopyrimidinones or pyrazolotriazines.[13] Similarly, 5-aminopyrazole-4-carboxylic acid can be used to synthesize pyrazolo[3,4-d]pyrimidine derivatives.[14][15]

Role in Drug Development and Medicinal Chemistry

The pyrazole-5-carboxylic acid scaffold is a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][16]

Bioisosteric Replacement

In drug design, the pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or imidazole, often leading to improved potency and physicochemical properties such as aqueous solubility.[17] The carboxylic acid group itself can be replaced by bioisosteres like tetrazoles to enhance metabolic stability and oral bioavailability.[18][19][20] This strategy is crucial for overcoming pharmacokinetic challenges during lead optimization.

Enzyme Inhibition

Derivatives of pyrazole carboxylic acid are potent inhibitors of various enzymes. For instance, they have been identified as inhibitors of long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[21] They are also key components in inhibitors of carbonic anhydrase, a target for glaucoma treatment.[7][22] The anticancer activity of many pyrazole derivatives involves the inhibition of key signaling proteins like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[23]

Conclusion

The pyrazole-5-carboxylic acid moiety exhibits a rich and versatile chemical reactivity that makes it an invaluable tool for medicinal chemists. The ability to easily perform transformations such as amidation, esterification, and decarboxylation, coupled with its favorable properties as a pharmacophore and bioisostere, ensures its continued prominence in the development of new therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the chemistry of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. mdpi.com [mdpi.com]

- 15. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. researchgate.net [researchgate.net]

- 19. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. drughunter.com [drughunter.com]

- 21. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 3-Substituted-1-Methyl-Pyrazole-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast array of pyrazole derivatives, 3-substituted-1-methyl-pyrazole-5-carboxylic acids represent a particularly significant subclass. The specific arrangement of substituents—a methyl group at the N1 position, a carboxylic acid at C5, and a variable moiety at C3—provides a unique template for molecular design, enabling fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, spectroscopic characterization, and diverse therapeutic potential. It includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and graphical visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in drug discovery and development.

Synthetic Methodologies

The construction of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid core is primarily achieved through cyclocondensation reactions, with the Knorr pyrazole synthesis and its variations being the most prevalent methods.

Knorr Pyrazole Synthesis

The most fundamental and widely adopted method involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with methylhydrazine. To obtain the desired 5-carboxylic acid functionality, the β-dicarbonyl precursor is typically a derivative of oxaloacetic acid.

The general synthetic scheme proceeds as follows:

-

Formation of a β-keto ester equivalent : A common starting point is the Claisen condensation between a ketone (R-CO-CH₃) and diethyl oxalate to form a 2,4-dioxoalkanoate.

-

Cyclocondensation with Methylhydrazine : The resulting diketo ester is then reacted with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of methylhydrazine (CH₃NHNH₂) is crucial for installing the methyl group at the N1 position. The regioselectivity of this step dictates the final substitution pattern.

-

Saponification : The resulting pyrazole ester is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final 3-substituted-1-methyl-pyrazole-5-carboxylic acid.

Alternative Synthetic Routes

While the Knorr synthesis is robust, other methods have been developed. These include "one-pot" procedures starting from arenes and carboxylic acids, and cycloaddition reactions.[2] Another approach involves the oxidation of a pre-formed 3,5-dimethyl-1-substituted pyrazole using a strong oxidizing agent like potassium permanganate, which converts one of the methyl groups to a carboxylic acid.[3]

Spectroscopic Characterization

The structural elucidation of 3-substituted-1-methyl-pyrazole-5-carboxylic acids relies on standard spectroscopic techniques. The data presented here are typical and may vary based on the substituent at the C3 position and the solvent used.[4][5]

| Technique | Nucleus/Region | Typical Chemical Shift / Signal | Description |

| ¹H NMR | Pyrazole C4-H | δ 6.4 - 7.0 ppm (singlet) | A characteristic singlet for the lone proton on the pyrazole ring. |

| N1-CH₃ | δ 3.8 - 4.2 ppm (singlet) | A singlet integrating to 3 protons, corresponding to the N-methyl group. | |

| COOH | δ 12.0 - 13.5 ppm (broad singlet) | A broad, exchangeable proton of the carboxylic acid group. | |

| ¹³C NMR | Pyrazole C5 (C-COOH) | δ 160 - 165 ppm | The carbon bearing the carboxylic acid group. |

| Pyrazole C3 (C-R) | δ 145 - 155 ppm | The carbon attached to the variable substituent. | |

| Pyrazole C4 | δ 105 - 115 ppm | The CH carbon of the pyrazole ring. | |

| N1-CH₃ | δ 35 - 40 ppm | The N-methyl carbon. | |

| FT-IR | O-H stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption for the carboxylic acid O-H. |

| C=O stretch | 1680 - 1720 cm⁻¹ | Strong absorption from the carboxylic acid carbonyl group. | |

| C=N, C=C stretch | 1450 - 1600 cm⁻¹ | Absorptions corresponding to the pyrazole ring stretching vibrations. |

Biological Activities and Therapeutic Potential

Derivatives of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid scaffold have been investigated for a wide range of pharmacological activities.[1]

Antimicrobial and Antifungal Activity

Many pyrazole carboxylic acid derivatives exhibit significant inhibitory effects against various bacterial and fungal pathogens.[6] Their mechanism often involves disrupting essential cellular processes in the microorganisms.[4] Some compounds have shown potent activity against multi-drug resistant strains, making them valuable leads for further development.[7] For instance, certain novel pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin.[7]

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| Pyrazole-Imidazothiadiazole Hybrids | Multi-drug resistant bacteria | MIC = 0.25 µg/mL | [7] |

| Nitrofuran-containing Pyrazoles | E. coli, S. aureus, C. albicans | Good activity vs. standards | [8] |

| Pyrazolyl-isoxazoles | Cryptococcus neoformans | 9x more potent than miconazole | [9] |

Anti-inflammatory Activity

The pyrazole scaffold is famously a key component of COX-2 inhibitors like Celecoxib. Derivatives of pyrazole carboxylic acids have also been extensively studied as anti-inflammatory agents.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11] Some novel synthesized compounds have shown edema inhibition percentages significantly higher than standard drugs like indomethacin and celebrex.[5]

| Compound Class | Assay | Activity (% Inhibition / IC₅₀) | Reference |

| 1,3,4-Trisubstituted Pyrazoles | Carrageenan-induced paw edema | ≥84.2% inhibition | [8] |

| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | 85.8% inhibition | [5] |

| Pyrazole Sulphonamide Derivatives | in vitro COX-2 inhibition | IC₅₀ = 0.01 µM | [11] |

| Pyrazole-3(5)-carboxylic acid amides | Carrageenan-induced paw edema | Potent activity vs. indomethacin | [12] |

Enzyme Inhibition: D-Amino Acid Oxidase (DAAO)

A notable and specific activity is the inhibition of D-amino acid oxidase (DAAO) by 5-methyl-1H-pyrazole-3-carboxylic acid.[3] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain.[13] Dysfunction of the NMDA receptor is implicated in schizophrenia.[14] By inhibiting DAAO, these pyrazole derivatives can increase the levels of D-serine in the brain, offering a potential therapeutic strategy for treating the symptoms of schizophrenia.[15][16] 5-methylpyrazole-3-carboxylic acid was found to be a moderately potent inhibitor with an IC₅₀ of 0.9 µM for human DAAO.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Using a Pyrazole Carboxylic Acid-Based Library

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a target enzyme using a focused library of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives. The protocol outlines a robust fluorescence-based assay, data analysis workflow, and subsequent hit validation steps. This application note serves as a comprehensive guide for researchers aiming to discover new therapeutic agents by leveraging the chemical diversity of pyrazole carboxylic acid scaffolds.

Introduction

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The structural versatility of the pyrazole scaffold makes it an attractive starting point for the development of novel therapeutics. This compound, a known impurity in the synthesis of Sildenafil, represents a specific chemotype within this broader class[2][3][4]. High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of such compounds to identify "hits" that modulate the activity of a biological target[5][6].

This application note details a representative HTS protocol for the identification of inhibitors against a generic enzyme target (e.g., a phosphodiesterase or oxidase) from a library centered around the this compound scaffold. The described assay is based on fluorescence polarization, a common technique in HTS for its sensitivity and homogeneous format[5].

Materials and Methods

2.1. Reagents and Materials

-

Compound Library: A collection of this compound derivatives dissolved in 100% DMSO.

-

Target Enzyme: Purified recombinant enzyme of interest.

-

Fluorescent Substrate: A substrate for the enzyme that can be fluorescently labeled.

-

Positive Control: A known inhibitor of the target enzyme (e.g., Sildenafil for PDE5)[5].

-

Negative Control: DMSO.

-

Assay Buffer: Buffer optimized for enzyme activity and stability.

-

Detection Reagents: Reagents for the fluorescence polarization assay.

-

Microplates: 384-well, low-volume, black, flat-bottom plates.

-

Instrumentation: Automated liquid handling system, microplate reader with fluorescence polarization capabilities.

2.2. Experimental Protocol: Primary High-Throughput Screening

-

Compound Plating:

-

Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate.

-

Dispense 50 nL of the positive control into designated wells.

-

Dispense 50 nL of DMSO into negative control (vehicle) wells.

-

-

Enzyme Addition:

-

Prepare a 2X working solution of the target enzyme in assay buffer.

-

Add 5 µL of the 2X enzyme solution to all wells containing compounds and controls.

-

For background wells, add 5 µL of assay buffer without the enzyme.

-

-

Incubation:

-

Briefly centrifuge the plates (1 minute at 1000 rpm) to ensure proper mixing.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare a 2X working solution of the fluorescent substrate in assay buffer.

-

Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

-

-

Reaction Incubation:

-

Incubate the plates for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Read the plates on a microplate reader capable of measuring fluorescence polarization.

-

Data Analysis and Hit Selection

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SDvehicle + SDpositive_control)) / |Meanvehicle - Meanpositive_control|

An assay with a Z'-factor > 0.5 is considered robust for HTS. Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50%) are considered primary "hits".

Hit Confirmation and Validation

Primary hits are subjected to a series of validation steps to eliminate false positives and confirm their activity.

-

Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.

-

Dose-Response Analysis: The potency of the confirmed hits is determined by generating a dose-response curve with a serial dilution of the compound. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated.

-

Orthogonal Assays: To rule out assay-specific artifacts, hits are tested in a secondary, mechanistically different assay.

-

Selectivity Profiling: The selectivity of the hits is assessed by testing them against related enzymes or targets.

Data Presentation

Table 1: Representative Primary HTS Data Summary

| Metric | Value |

| Total Compounds Screened | 10,000 |

| Screening Concentration | 10 µM |

| Z'-Factor | 0.78 |

| Primary Hit Rate ( >50% Inhibition) | 1.2% |

| Number of Primary Hits | 120 |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | Scaffold | IC50 (µM) |

| Hit-001 | This compound | 2.5 |

| Hit-002 | 3-propyl-1-methyl-1H-pyrazole-5-carboxylic acid | 5.1 |

| Hit-003 | 3-isobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid | 8.9 |

| Positive Control | Known Inhibitor | 0.05 |

Visualizations

Caption: High-Throughput Screening Workflow.

Caption: Enzyme Inhibition Signaling Pathway.

Conclusion

The pyrazole carboxylic acid scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying and validating hit compounds from a focused chemical library. The integration of automated liquid handling, a sensitive detection method, and a rigorous data analysis and hit validation workflow is crucial for the success of a drug discovery campaign. The identified hits, such as those with a this compound core, can serve as valuable leads for further optimization and development into clinical candidates.

References

Application Notes and Protocols: The 3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique spatial arrangement for substituent placement, enabling the fine-tuning of physicochemical and pharmacological properties. The 1,3,5-trisubstituted pyrazole-5-carboxylic acid core, in particular, offers a versatile platform for developing novel therapeutic agents across a range of biological targets. This document focuses on the utility of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid as a representative scaffold, exploring its potential applications, synthesis, and the design of associated biological assays. While specific biological data for this exact molecule is limited in publicly available literature, we will draw upon structure-activity relationships (SAR) of analogous compounds to infer its potential.

Physicochemical Properties

The substituents on the pyrazole ring significantly influence the molecule's properties. In the case of this compound, the isobutyl group at the 3-position adds lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. The methyl group at the 1-position blocks tautomerization and provides a fixed substitution pattern, which is often crucial for consistent biological activity. The carboxylic acid at the 5-position is a key feature, serving as a potential hydrogen bond donor and acceptor, and can be a handle for forming amides, esters, or other functional groups to modulate activity and pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 769132-77-6 | [1] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, Room Temperature | [1] |

Potential Therapeutic Applications

Based on the biological activities of structurally related pyrazole derivatives, the this compound scaffold holds potential in several therapeutic areas:

-

Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety can be crucial for interacting with the active site of these enzymes.[3]

-

Antimicrobial and Antifungal Agents: Various pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.[4][5] The isobutyl group could potentially enhance activity by improving penetration into microbial cells.

-

Anticancer Agents: The pyrazole scaffold has been explored for the development of anticancer drugs, including inhibitors of protein kinases like EGFR.[6]

-

Metabolic Disorders: Some pyrazole derivatives have shown promise as antidiabetic agents by acting as insulin secretagogues or GPR142 agonists.[7]

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazole-5-Carboxylic Acids

A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

Ethyl 4-methyl-3-oxopentanoate (or a similar beta-keto ester)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylhydrazine

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Enaminone Intermediate:

-

To a solution of ethyl 4-methyl-3-oxopentanoate in an appropriate solvent (e.g., dichloromethane), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

-

-

Pyrazole Ring Formation:

-

Dissolve the crude enaminone in a suitable solvent such as ethanol.

-

Add methylhydrazine to the solution.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue contains the ethyl ester of this compound. Purify the product by silica gel column chromatography.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ethyl ester in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 1-2 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 3-4.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

In Vitro COX Inhibition Assay

To evaluate the potential anti-inflammatory activity of the synthesized compound, a cyclooxygenase (COX) inhibition assay can be performed.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin screening ELISA kit

-

Synthesized this compound

-

Celecoxib (positive control)

-

DMSO (vehicle)

Procedure:

-

Prepare stock solutions of the test compound and celecoxib in DMSO.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to a reaction buffer.

-

Add various concentrations of the test compound or control to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is not available, general SAR principles from related pyrazole series can be applied:

-

N1-Substitution: The N1-substituent is crucial for activity and selectivity. Small alkyl groups like methyl are often well-tolerated. Larger or more complex groups at this position can be used to probe specific interactions with the target protein.

-

C3-Substitution: The substituent at the C3-position often points towards a hydrophobic pocket in the target's active site. The isobutyl group, with its branched alkyl nature, can provide favorable van der Waals interactions. Varying the size and branching of this alkyl group can be a key strategy for optimizing potency.

-

C5-Carboxylic Acid: The carboxylic acid at the C5-position is a common feature in many biologically active pyrazoles, particularly those targeting enzymes. It can act as a key anchoring group through hydrogen bonding or ionic interactions. Conversion of the carboxylic acid to amides or esters can significantly alter the compound's properties, including its cell permeability and target affinity.

Visualizations

Caption: Synthetic route for this compound.

Caption: Key structural features influencing biological activity.

Conclusion

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. Its synthetic tractability and the potential for diverse biological activities make it an attractive core for the development of novel therapeutic agents. The provided protocols and SAR insights offer a foundation for researchers to explore the potential of this and related pyrazole structures in drug discovery. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 [sigmaaldrich.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

Application Notes and Protocols for Developing Kinase Inhibitors Based on the Pyrazole-5-Carboxylic Acid Structure

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for the development of kinase inhibitors centered on the pyrazole-5-carboxylic acid scaffold. This document outlines the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of pyrazole-5-carboxylic acid have emerged as a promising class of kinase inhibitors. Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The pyrazole-5-carboxylic acid core provides a versatile platform for the design of potent and selective kinase inhibitors, offering multiple points for chemical modification to optimize target engagement and pharmacokinetic properties. This document provides detailed protocols for the synthesis and evaluation of these inhibitors, along with data on their activity against key kinase targets.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of pyrazole-based compounds has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. This data provides a snapshot of the potency and selectivity of various pyrazole scaffolds.

| Compound ID | Kinase Target | IC50 (nM) | Notes |

| Afuresertib (GSK2110183) | Akt1 | 1.3 | Pyrazole-based Akt1 inhibitor.[2] |

| Compound 1 | Akt1 | 61 | Hybrid of Afuresertib and AT-7867 structures.[2] |

| Compound 17 | Chk2 | 17.9 | Pyrazole-based Chk2 inhibitor.[2] |

| Compound 22 | CDK2 | 24 | 3,5-disubstituted pyrazole derivative.[2] |

| Compound 22 | CDK5 | 23 | 3,5-disubstituted pyrazole derivative.[2] |

| Ruxolitinib | JAK1 | ~3 | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1] |

| Ruxolitinib | JAK2 | ~3 | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1] |

| Barasertib | Aurora B | - | Pyrazole-based Aurora B inhibitor.[1] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol describes a general method for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid, a key intermediate for the development of kinase inhibitors. The synthesis is based on the cyclocondensation of a β-diketone with a hydrazine derivative.[3]

Materials:

-

A β-diketone (e.g., 1,3-diphenyl-1,3-propanedione)

-

A hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Cyclocondensation:

-

In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude pyrazole ester.

-

-

Saponification:

-

Dissolve the crude pyrazole ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl. A precipitate of the pyrazole-5-carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of the synthesized pyrazole-5-carboxylic acid derivatives against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[4][5]

Materials:

-

Target kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Synthesized pyrazole-5-carboxylic acid inhibitor

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in DMSO to generate a 10-point dose-response curve.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control to the appropriate wells.

-

Add 10 µL of the kinase enzyme solution to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

Caption: The MAPK signaling cascade.

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of pyrazole-5-carboxylic acid-based kinase inhibitors.

Caption: Inhibitor development workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. ulab360.com [ulab360.com]

Application Notes and Protocols for Anti-inflammatory Activity Screening of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, most notably their anti-inflammatory properties.[1][2][3][4][5] The pyrazole scaffold is a key component of several commercially successful anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib.[1][2][6] This has spurred extensive research into the development of novel pyrazole derivatives with improved efficacy and safety profiles.[3][7] These application notes provide a comprehensive guide to the screening of novel pyrazole derivatives for their anti-inflammatory potential, covering essential in vitro and in vivo experimental protocols, data presentation, and visualization of key pathways and workflows.

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response involving various signaling pathways. A primary target for many anti-inflammatory drugs, including pyrazole derivatives, is the arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Caption: Arachidonic acid inflammatory pathway.

Experimental Workflow for Anti-inflammatory Screening

The screening of novel pyrazole derivatives typically follows a hierarchical approach, starting with in vitro assays to determine their primary mechanism of action and potency, followed by in vivo studies to evaluate their efficacy and safety in a biological system.

Caption: General experimental workflow for screening.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for determining the potency and selectivity of pyrazole derivatives towards COX isoforms. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1][6]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) in an appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the test pyrazole derivatives at various concentrations to the wells containing the COX-1 or COX-2 enzyme. Include a positive control (e.g., celecoxib or indomethacin) and a vehicle control. Incubate for a specified time at 37°C.[8]

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Quantification of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercial Enzyme Immunoassay (EIA) kit.[9]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Pyrazole Derivative 1 | 15.2 | 0.043 | 353.5 |

| Pyrazole Derivative 2 | 20.5 | 0.049 | 418.4 |

| Celecoxib (Reference) | 5.42 | 2.16 | 2.51[9] |

Note: The data presented are hypothetical examples based on published literature.[9][10]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay identifies compounds that can inhibit the production of leukotrienes, another class of inflammatory mediators.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme and linoleic acid (substrate).

-

Compound Incubation: Incubate the test pyrazole derivatives with the 5-LOX enzyme at various concentrations.

-

Reaction and Measurement: Initiate the reaction by adding the substrate and measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation:

| Compound | 5-LOX IC50 (µM) |

| Pyrazole-Thiazole Hybrid | 0.12[1] |

| Zileuton (Reference) | 0.5 |